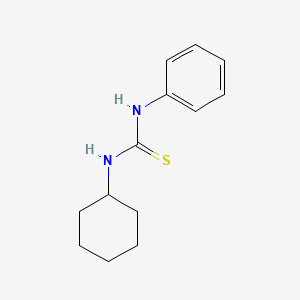

1-Cyclohexyl-3-phenylthiourea

説明

Significance of Thiourea (B124793) Derivatives in Chemical and Biological Sciences

Thiourea and its derivatives are organosulfur compounds that have become a major focus in organic synthesis due to their wide-ranging biological activities. mdpi.com These compounds are structurally similar to ureas, with the key difference being the replacement of the oxygen atom with a sulfur atom. wikipedia.org This substitution imparts distinct chemical properties that make them valuable in both chemical and biological contexts.

Historical Context and Evolution of Research on Thiourea Compounds

The study of thiourea compounds has a rich history, with early research focusing on their fundamental chemical properties and synthesis. Over time, the scope of investigation has expanded dramatically, driven by the discovery of their significant biological activities. nih.gov Initially explored for applications in industries like photographic films and textiles, the scientific community soon recognized their potential in medicine. mdpi.com Research has evolved from basic synthesis and characterization to in-depth studies of their mechanisms of action at the molecular level, leading to their investigation as potential therapeutic agents for a variety of diseases. nih.govbiointerfaceresearch.com

Role of the Thiourea Moiety in Organic Synthesis and Functional Materials

The thiourea moiety is a versatile functional group in organic synthesis. mdpi.com It can exist in two tautomeric forms, thione and thiol, which allows for a variety of chemical transformations. mdpi.com Thioureas are used as precursors for the synthesis of various heterocyclic compounds and as reagents in reactions such as the conversion of alkyl halides to thiols. wikipedia.org In the realm of functional materials, thiourea derivatives are utilized in the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org Their ability to coordinate with metal ions has also led to their use in the synthesis of metal sulfide (B99878) nanoparticles and as ligands in coordination chemistry. wikipedia.orgsphinxsai.com

Academic Landscape of 1-Cyclohexyl-3-phenylthiourea Research

Research on this compound is a growing field, with studies exploring its synthesis, structure, and potential applications. The compound is typically synthesized through the reaction of cyclohexylamine (B46788) with phenylisothiocyanate. ontosight.ai Its structure has been characterized using techniques such as X-ray crystallography, which revealed a chair conformation for the cyclohexane (B81311) ring and a cis-trans configuration for the thiourea moiety. iucr.org

Current Research Trajectories and Interdisciplinary Relevance

Current research on this compound and its derivatives is highly interdisciplinary, spanning medicinal chemistry, materials science, and agricultural science. In medicinal chemistry, these compounds are being investigated for a wide array of biological activities, including antimicrobial, anticancer, antiviral, and antifungal properties. ontosight.airesearchgate.net For instance, palladium (II) and platinum (II) complexes of this compound have been synthesized and shown to possess antimicrobial activity. researchgate.net Some unsymmetrical thiourea derivatives, including those with a cyclohexyl group, have been identified as efficient enzyme inhibitors. researchgate.net

The agrochemical potential of unsymmetrically substituted thioureas, including the title compound, is another significant area of research. iucr.org Studies have also explored the use of thiourea derivatives as erythroid induction agents for potential therapeutic applications in blood disorders. nih.gov

| Research Area | Focus of Investigation | Potential Applications |

| Medicinal Chemistry | Antimicrobial, anticancer, antiviral, antifungal, and enzyme inhibition activities. ontosight.airesearchgate.netresearchgate.netresearchgate.net | Development of new therapeutic agents. |

| Agricultural Science | Agrochemical properties. iucr.org | Development of new pesticides and herbicides. |

| Hematology | Erythroid induction potential. nih.gov | Treatment of hemoglobinopathies. |

| Materials Science | Coordination chemistry and synthesis of metal complexes. researchgate.net | Development of new functional materials. |

Gaps in Current Scholarly Understanding and Future Research Directions

Despite the growing body of research, there are still gaps in the understanding of this compound. While its synthesis and basic chemical properties are well-documented, a more comprehensive understanding of its mechanism of action at a molecular level for its various biological activities is needed. ontosight.ai

Future research should focus on several key areas:

Elucidation of Structure-Activity Relationships (SAR): Systematic studies to understand how modifications to the cyclohexyl and phenyl rings affect biological activity could lead to the design of more potent and selective compounds.

Mechanism of Action Studies: In-depth investigations into the molecular targets and pathways through which this compound exerts its biological effects are crucial for its development as a therapeutic or agrochemical agent.

Exploration of New Applications: Given the diverse activities of thiourea derivatives, exploring the potential of this compound in other areas, such as sensor technology or catalysis, could be a fruitful avenue of research.

Preclinical and Clinical Evaluation: For derivatives showing significant promise, particularly in medicinal applications, further preclinical studies are warranted to assess their efficacy and safety profiles. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-cyclohexyl-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASBFQMDQRGJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934126 | |

| Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-57-9, 722-03-2 | |

| Record name | NSC131992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclohexyl 3 Phenylthiourea and Its Derivatives

Established Synthetic Pathways to 1-Cyclohexyl-3-phenylthiourea

The creation of this compound has traditionally relied on straightforward and dependable reactions. These foundational methods are well-documented and continue to be relevant in various synthetic applications.

Reaction of Amines with Isothiocyanates

The most common and direct method for synthesizing this compound is the reaction between cyclohexylamine (B46788) and phenyl isothiocyanate. ontosight.airesearchgate.net This nucleophilic addition reaction is a cornerstone of thiourea (B124793) synthesis. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, and generally proceeds in good yields. nih.gov

This fundamental reaction can be extended to produce a variety of substituted thiourea derivatives by using different amines and isothiocyanates. researchgate.net For instance, reacting cyclohexylamine with 4-(dimethylamino)phenyl isothiocyanate yields 1-cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea. Similarly, a range of unsymmetrical thiourea derivatives, such as 1-cyclohexyl-3-(pyridin-2-yl) thiourea and 1-(4-chlorophenyl)-3-cyclohexylthiourea, have been synthesized using this versatile reaction. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, reaction temperature, and the presence of catalysts can significantly influence the outcome of the synthesis. For example, the synthesis of 1,3-disubstituted thioureas can be carried out in dichloromethane or acetonitrile. nih.gov

In some cases, the yield of the desired product can be enhanced by adjusting the stoichiometry of the reactants. For instance, in the synthesis of certain ontosight.airesearchgate.netrsc.orgtriazoles from thiourea precursors, increasing the equivalents of a reagent like formylhydrazide has been shown to improve the isolated product yield to as high as 91%. nih.gov While not a direct synthesis of this compound, this highlights the importance of stoichiometric control in related reactions.

Advanced Synthetic Approaches for Substituted this compound Derivatives

In recent years, the field of organic synthesis has seen a push towards more efficient, environmentally friendly, and versatile methodologies. This has led to the development of advanced strategies for preparing substituted this compound derivatives.

Green Chemistry Principles in Thiourea Synthesis (e.g., utilizing solar energy in water)

In line with the principles of green chemistry, researchers have explored the use of renewable energy sources and environmentally benign solvents for thiourea synthesis. rsc.org One such innovative approach involves the use of solar energy to drive the synthesis of symmetrical N,N'-disubstituted thiourea derivatives in water. researchgate.netresearchgate.net This method offers a more sustainable alternative to conventional heating and hazardous organic solvents. researchgate.net The reaction of primary aromatic amines with carbon disulfide in water, when exposed to sunlight, can produce thioureas in moderate to excellent yields. researchgate.net

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com This approach is highly efficient as it minimizes the need for purification of intermediates, thereby saving time, reagents, and reducing waste. Several MCRs have been developed for the synthesis of thiourea derivatives. For example, di- and tri-substituted thiourea derivatives have been synthesized via a one-pot, three-component reaction of carbon disulfide and amines in the presence of a deep eutectic solvent as a catalyst in water. researchgate.net Another example is the catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. beilstein-journals.org Furthermore, a one-pot multicomponent reaction of hydrazine (B178648) hydrate, arylidene malononitrile, and cyclohexyl isothiocyanate has been utilized to synthesize 5-amino-4-cyano-N-cyclohexyl-3-phenyl-1H-pyrazole-1-carbothioamide. biointerfaceresearch.com

Synthesis of Unsymmetrical and Symmetrical Thiourea Analogues

The synthesis of both unsymmetrical and symmetrical thiourea analogues of this compound allows for the exploration of a wide range of chemical space. Unsymmetrical thioureas, where the two nitrogen atoms of the thiourea core are attached to different substituents, can be readily prepared by the reaction of an amine with an isothiocyanate. researchgate.netresearchgate.net A variety of unsymmetrical derivatives have been synthesized, including 1-isobutyl-3-cyclohexylthiourea and 1-(3-chlorophenyl)-3-cyclohexylthiourea. mdpi.comnih.gov

Symmetrical thioureas, on the other hand, have identical substituents on both nitrogen atoms. An efficient method for the synthesis of symmetrical N,N'-disubstituted thioureas involves the simple condensation of primary amines with carbon disulfide in an aqueous medium. researchgate.net

| Compound Name | Synthetic Method | Starting Materials | Yield (%) |

| This compound | Reaction of amine with isothiocyanate | Cyclohexylamine, Phenyl isothiocyanate | 58 |

| 1-Cyclohexyl-3-(pyridin-2-yl) thiourea | Reaction of amine with isothiocyanate | Cyclohexylamine, 2-Isothiocyanatopyridine (B1604750) | Not specified |

| 1-(4-Chlorophenyl)-3-cyclohexylthiourea | Reaction of amine with isothiocyanate | Cyclohexylamine, 1-Chloro-4-isothiocyanatobenzene | Not specified |

| Symmetrical N,N'-disubstituted thioureas | Condensation in water using solar energy | Primary aromatic amines, Carbon disulfide | 57-99 |

| Di- and tri-substituted thioureas | One-pot, three-component reaction | Carbon disulfide, Aliphatic/aromatic amines | 60-95 |

Preparation of Functionalized this compound Scaffolds

The versatility of the thiourea linkage allows for the synthesis of a vast library of derivatives. By altering the substituents on the nitrogen atoms, researchers can fine-tune the steric and electronic properties of the molecule. Functionalization strategies often focus on introducing heterocyclic systems, chiral elements, or complex aromatic structures like triazines to create novel molecular scaffolds.

The introduction of heterocyclic rings is a common strategy to create derivatives of this compound. These moieties can significantly influence the compound's biological activity and chemical properties. The synthesis typically involves the reaction of an appropriate isothiocyanate with a heterocyclic amine or vice-versa. nih.govresearchgate.net

For instance, unsymmetrical thiourea derivatives featuring a pyridine (B92270) ring, such as 1-cyclohexyl-3-(pyridin-2-yl)thiourea, are synthesized by reacting cyclohexyl amine with 2-isothiocyanatopyridine under a non-catalytic environment. nih.gov This straightforward addition reaction provides a modular approach to a variety of heterocyclic derivatives. Other research has demonstrated the synthesis of thioureas containing pyrazole (B372694), piperidine, and benzothiazole (B30560) units. mdpi.combeilstein-journals.orgnih.gov In one pathway, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) is used as a precursor which is then cyclized to form pyrazole-based derivatives. mdpi.com Another approach involves the reaction of dithiourea derivatives with methanesulfonyl chloride to yield complex benzimidazole-fused 1,2,4-thiadiazoles. beilstein-journals.org

| Reactant 1 (Amine) | Reactant 2 (Isothiocyanate) | Resulting Heterocyclic Thiourea Derivative | Reference |

|---|---|---|---|

| 2-Aminopyridine | Cyclohexyl isothiocyanate | 1-Cyclohexyl-3-(pyridin-2-yl)thiourea | nih.gov |

| 2-Amino-3-methylpyridine | Cyclohexyl isothiocyanate | 1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea | nih.gov |

| 4-Aminoacetophenone | Phenyl isothiocyanate | 1-(4-Acetylphenyl)-3-phenylthiourea (precursor for pyrazole derivatives) | mdpi.com |

| 1,2-Phenylenebis(3-phenylthiourea) | Methanesulfonyl Chloride (for cyclization) | Benzimidazole-fused 1,2,4-thiadiazole | beilstein-journals.org |

The synthesis of chiral thiourea derivatives is of significant interest, particularly for their application as organocatalysts in enantioselective reactions. A prevalent method involves using a chiral backbone, such as enantiomerically pure (1R,2R)-diaminocyclohexane. nih.govacs.org

The synthesis is typically achieved by the direct addition of an aryl isothiocyanate to a solution of the chiral diamine. nih.govgoogle.com For example, reacting (1R,2R)-cyclohexanediamine with 3,5-bis(trifluoromethyl)-phenyl isothiocyanate in dichloromethane results in the formation of 1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea with a high yield. google.com By adjusting the stoichiometry, either mono- or bis-thiourea derivatives can be prepared. This modular approach allows for the synthesis of a diverse library of chiral catalysts by varying the aryl isothiocyanate component. nih.govacs.org

| Chiral Amine | Isothiocyanate | Resulting Chiral Thiourea Product | Yield | Reference |

|---|---|---|---|---|

| (1R,2R)-Diaminocyclohexane | 3,5-Bis(trifluoromethyl)-phenyl isothiocyanate | 1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | 73% | google.com |

| (1R,2R)-Diaminocyclohexane | 1-Isothiocyanato-3,5-dimethoxybenzene | 1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[3-(3,5-dimethoxyphenyl)thiourea] | 99% | nih.govacs.org |

| (1R,2R)-Diaminocyclohexane | 1-Isothiocyanato-3-(trifluoromethyl)benzene | 1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]bis{3-[3-(trifluoromethyl)phenyl]thiourea} | 95% | nih.govacs.org |

| (1R,2R)-Diaminocyclohexane | 1-Isothiocyanato-3-nitrobenzene | 1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[3-(3-nitrophenyl)thiourea] | 93% | nih.govacs.org |

A more complex functionalization involves incorporating a 1,3,5-triazine (B166579) (s-triazine) ring to create analogues that merge the structural features of cyclohexylthiourea with this nitrogen-rich heterocycle. The synthesis is a multi-step process that builds the target molecule sequentially. tandfonline.comnih.gov

The process begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile starting material. tandfonline.com

First Substitution: Cyanuric chloride is reacted with cyclohexylamine at a low temperature (0-5 °C) in the presence of a base like sodium carbonate. This selectively replaces one chlorine atom to yield 2-(cyclohexylamino)-4,6-dichloro-s-triazine. tandfonline.com

Second Substitution: The resulting dichloro-triazine is then reacted with a substituted thiourea, for example, 3,4-dimethoxyphenylethyl thiourea. This reaction is performed at a slightly elevated temperature (30-45 °C) to substitute a second chlorine atom, forming a 2-(cyclohexylamino)-4-(substituted thioureido)-6-chloro-s-triazine intermediate. tandfonline.com

Third Substitution: The final chlorine atom is subsequently displaced by reacting the intermediate with various aryl ureas, leading to the formation of the desired 1,3,5-triazinyl thiourea analogues. tandfonline.comnih.gov

This synthetic route provides access to a wide range of complex molecules where the cyclohexylamino moiety is attached to the triazine core, which is further functionalized with both thiourea and urea (B33335) groups. tandfonline.comtandfonline.com

| Triazine Intermediate | Reactant for Final Substitution (Aryl Urea) | Resulting 1,3,5-Triazinyl Thiourea Analogue | Reference |

|---|---|---|---|

| 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-chloro-s-triazine | 2-Chlorophenyl urea | 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-(2-chlorophenylureido)-s-triazine | tandfonline.com |

| 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-chloro-s-triazine | 4-Chlorophenyl urea | 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-(4-chlorophenylureido)-s-triazine | tandfonline.com |

| 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-chloro-s-triazine | Phenyl urea | 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-(phenylureido)-s-triazine | tandfonline.com |

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 3 Phenylthiourea

Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis of 1-Cyclohexyl-3-phenylthiourea

Single crystal X-ray diffraction analysis is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method has provided definitive structural information.

In a study of 1-(3-chlorophenyl)-3-cyclohexylthiourea, a related derivative, the compound was found to crystallize in the monoclinic system with the space group P2₁/n. nih.govmdpi.com Another derivative, 1-phenyl-3-(1,1-dibutyl)thiourea, crystallized in the trigonal space group R3:H. nih.govmdpi.com The crystal structure of the parent compound, this compound, has also been determined by X-ray diffraction analysis, providing foundational data for understanding its solid-state conformation and interactions. researchgate.netsciprofiles.comvipslib.com

A redetermination of the crystal structure of 1-cyclohexyl-3-(2-furoyl)thiourea, which shares the cyclohexylthiourea moiety, was conducted to establish its intra- and intermolecular interactions more accurately. iucr.org This compound crystallizes in the orthorhombic space group Pbca. iucr.org Similarly, the crystal structure of N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea was determined to be monoclinic with the space group P2₁/c. iucr.org

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P2₁/n | --- | --- | --- | --- | nih.govmdpi.com |

| 1-phenyl-3-(1,1-dibutyl)thiourea | Trigonal | R3:H | --- | --- | --- | --- | nih.govmdpi.com |

| 1-cyclohexyl-3-(2-furoyl)thiourea | Orthorhombic | Pbca | 7.2667 | 10.2058 | 34.239 | 90 | iucr.org |

| N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea | Monoclinic | P2₁/c | 10.7865 | 6.9218 | 20.6788 | 101.493 | iucr.org |

Molecular Conformation and Stereochemistry (e.g., cis-trans configuration, chair conformation of cyclohexyl ring)

The molecular conformation of this compound and its analogs reveals specific stereochemical features. The cyclohexyl ring consistently adopts a stable chair conformation. iucr.org The geometry around the thiourea (B124793) moiety is of particular interest. Studies on related structures, such as 1-cyclohexyl-3-(2-furoyl)thiourea, show a trans-cis geometry in the thiourea group. iucr.org This conformation is stabilized by intramolecular hydrogen bonding. iucr.org In N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea, the thioureido group is twisted with respect to the benzene (B151609) ring, with a dihedral angle of 52.06 (4)°. iucr.org The planarity of the molecule is influenced by the substituents, with the nitro group in N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea being only slightly twisted from the benzene ring plane. iucr.org

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., N-H...S hydrogen bonds, C-S...π interactions)

The supramolecular assembly of this compound in the solid state is directed by a network of intermolecular interactions. A key interaction is the N-H···S hydrogen bond, which is a common feature in thiourea derivatives. nih.govmdpi.com These hydrogen bonds can link molecules into centrosymmetric dimers. iucr.org

In addition to conventional hydrogen bonds, other non-covalent interactions play a significant role. For instance, in N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea, π–π interactions are observed between inversion-related benzene rings, and C—H···π interactions occur between a methylene (B1212753) hydrogen of the cyclohexyl ring and the benzene ring. iucr.org The analysis of 1-(3-chlorophenyl)-3-cyclohexylthiourea also highlights the importance of N-H and C-H···S interactions in stabilizing the supramolecular structure. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the packing of molecules in the crystal. researchgate.netsciprofiles.comvipslib.com The C-S···π interaction has also been identified as a significant force in the crystal packing of some thiourea derivatives. researchgate.net

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the cyclohexyl and phenyl groups. researchgate.netrsc.org In a CDCl₃ solvent, the proton signals for the cyclohexyl group appear as multiplets in the regions of δ 4.27 (br, 1H), 2.07–2.04 (m, 2H), 1.67–1.63 (m, 3H), 1.44–1.35 (m, 2H), and 1.16–1.08 (m, 3H) ppm. rsc.org The protons of the phenyl group are observed as a triplet at δ 7.41 (t, J = 7.7 Hz, 2H), a multiplet at δ 7.32–7.28 (m, 1H), and a doublet at δ 7.18 (d, J = 7.8 Hz, 2H) ppm. rsc.org The N-H protons appear as broad signals at δ 7.59 (s, 1H) and 5.89 (br, 1H) ppm. rsc.org In DMSO-d₆, the N-H protons are observed at δ 9.35 (s, 1H) and 7.61 (s, 1H) ppm, while the cyclohexyl proton attached to the nitrogen appears at δ 4.11 (s, 1H) ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. In CDCl₃, the thiocarbonyl carbon (C=S) resonates at δ 179.2 ppm. rsc.org The carbons of the phenyl ring appear at δ 136.3, 130.3, 127.2, and 125.1 ppm. rsc.org The cyclohexyl carbons are found at δ 54.1, 32.7, 25.5, and 24.8 ppm. rsc.org In DMSO-d₆, the C=S carbon is observed at δ 179.66 ppm, and the cyclohexyl carbon attached to the nitrogen is at δ 52.57 ppm. researchgate.net

Interactive Data Table: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 7.59 (s, 1H, NH), 7.41 (t, 2H, Ph), 7.32–7.28 (m, 1H, Ph), 7.18 (d, 2H, Ph), 5.89 (br, 1H, NH), 4.27 (br, 1H, CH-N), 2.07–2.04 (m, 2H, CH₂), 1.67–1.63 (m, 3H, CH₂), 1.44–1.35 (m, 2H, CH₂), 1.16–1.08 (m, 3H, CH₂) |

| ¹³C | CDCl₃ | 179.2 (C=S), 136.3 (Ph), 130.3 (Ph), 127.2 (Ph), 125.1 (Ph), 54.1 (CH-N), 32.7 (CH₂), 25.5 (CH₂), 24.8 (CH₂) |

| ¹H | DMSO-d₆ | 9.35 (s, 1H, NH), 7.61 (s, 1H, NH), 7.47 (d, 2H, Ph), 7.30 (t, 2H, Ph), 7.08 (t, 1H, Ph), 4.11 (s, 1H, CH-N), 2.02–1.85 (m, 2H, CH₂), 1.76–1.51 (m, 3H, CH₂), 1.30-1.23 (m, 5H, CH₂) |

| ¹³C | DMSO-d₆ | 179.66 (C=S), 140.06 (Ph), 128.88 (Ph), 124.20 (Ph), 123.10 (Ph), 52.57 (CH-N), 32.35 (CH₂), 25.65 (CH₂), 25.02 (CH₂) |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound, recorded as a KBr pellet, shows several characteristic absorption bands. A strong band observed around 3241 cm⁻¹ is attributed to the N-H stretching vibration. rsc.org The C-H stretching vibrations of the cyclohexyl and phenyl groups appear in the region of 2938-2853 cm⁻¹. rsc.org The bands at 1543 and 1509 cm⁻¹ are assigned to the N-H bending and C-N stretching vibrations of the thiourea moiety. rsc.org The C=S stretching vibration typically appears in the region around 1250 cm⁻¹.

Interactive Data Table: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Ref. |

| 3241 | N-H stretching | rsc.org |

| 2938, 2853 | C-H stretching | rsc.org |

| 1543 | N-H bending | rsc.org |

| 1509 | C-N stretching | rsc.org |

| 1291 | C=S stretching (coupled) | rsc.org |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For thiourea derivatives, HRMS provides confirmation of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy. rsc.org For instance, in the analysis of related thiourea compounds, HRMS has been successfully employed to confirm their elemental composition. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying individual components. dss.go.th In the study of N-acylthioureas, LC-MS was used to identify ligands that bind strongly to copper ions from a large library of compounds. dss.go.th The total ion current (TIC) from the mass spectrometer generates a chromatogram, and the positive ion spectra of individual components are obtained for identification. dss.go.th While specific HRMS and LC-MS data for this compound is not detailed in the provided results, the general application of these techniques is well-established for the characterization of similar thiourea derivatives. dss.go.thnih.govscispace.com

Advanced Structural Analyses

Advanced computational and crystallographic analyses provide deep insights into the three-dimensional structure and intermolecular interactions of this compound.

Hirshfeld Surface Analysis and Quantitative Assessment of Interatomic Contacts

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net This analysis is performed using software like Crystal Explorer, which maps various properties onto the surface, including the normalized contact distance (dnorm). researchgate.netresearchgate.net The dnorm surface uses a red-white-blue color scheme, where red spots indicate shorter contacts (stronger interactions), white represents contacts around the van der Waals radii, and blue indicates longer contacts. researchgate.net

For this compound, Hirshfeld surface analysis reveals the significance of various interatomic contacts in the crystal packing. researchgate.net The analysis shows that H···H, H···S, and H···C contacts are the most significant. researchgate.net The decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of these interactions. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.

The primary interactions contributing to the stability of the crystal structure are N-H···S intermolecular hydrogen bonds, which link the molecules into two-dimensional layers. iucr.org C-H···S bonding also plays a crucial role in the stabilization of the crystal packing. researchgate.net The analysis of similar structures further highlights the prevalence of H···H and C···H/H···C interactions, which can account for a significant percentage of the total Hirshfeld surface. bohrium.com

Below is a table summarizing the key interatomic contacts and their contributions to the Hirshfeld surface for analogous thiourea compounds, which provides a framework for understanding the interactions in this compound.

| Interaction Type | Contribution to Hirshfeld Surface | Key Features |

| H···H | Major contributor | Represents the high abundance of hydrogen atoms on the molecular surface. |

| H···S/S···H | Significant contributor | Crucial for the stability of the crystal packing, often involved in hydrogen bonding. researchgate.net |

| H···C/C···H | Significant contributor | Represents van der Waals forces and weaker C-H···π interactions. researchgate.netbohrium.com |

| N-H···S | Key Hydrogen Bond | Forms two-dimensional layers of molecules in the crystal lattice. iucr.org |

Void Analysis for Predicting Crystal Response

Void analysis, often carried out in conjunction with Hirshfeld surface analysis, is used to predict the mechanical stability and response of a crystal. researchgate.net This analysis calculates the volume of empty space within the crystal structure, which can influence properties like compressibility and phase transitions. A larger void volume may suggest a greater potential for structural deformation. For this compound and its derivatives, understanding the void space is important for predicting its solid-state behavior. researchgate.net The crystal structure of this compound, determined by X-ray diffraction, shows a non-planar molecule where the cyclohexane (B81311) ring adopts a chair conformation. researchgate.netiucr.org The packing of these molecules, dictated by the intermolecular interactions, defines the size and shape of the voids.

The table below presents typical crystallographic data for thiourea derivatives, which is fundamental for performing void analysis.

| Parameter | Value | Reference |

| Molecular Formula | C13H18N2S | iucr.org |

| Crystal System | Monoclinic | scispace.com |

| Space Group | P21/n | scispace.com |

The arrangement of molecules in the crystal, stabilized by hydrogen bonds and other interactions, results in a specific packing efficiency and void volume. The analysis of these voids helps in understanding the material's response to external stimuli such as pressure and temperature.

Coordination Chemistry of 1 Cyclohexyl 3 Phenylthiourea Ligands

Ligand Properties and Coordination Modes

The coordinating ability of 1-Cyclohexyl-3-phenylthiourea is largely dictated by the electronic and steric characteristics of its thiourea (B124793) core, as well as the cyclohexyl and phenyl substituents.

Bonding Characteristics of the Thiourea Moiety

The thiourea moiety, >N-C(S)-N<, is the primary site of interaction with metal ions. It possesses both sulfur and nitrogen atoms which can act as potential donor sites. Thioureas are known to be structurally versatile ligands due to their simultaneous σ-donating and π-acidic characteristics. mdpi.com The presence of the electron-donating cyclohexyl group and the electron-withdrawing phenyl group on the nitrogen atoms of this compound influences the electron density on the sulfur and nitrogen atoms, thereby modulating its coordinating ability. The presence of nucleophilic sulfur and nitrogen atoms allows for the formation of inter- and intramolecular hydrogen bonds, leading to varied binding modes with metal ions. mdpi.com

Mono-anionic Monodentate, Bidentate, and Bridging Coordination through Sulfur and Nitrogen Atoms

This compound can coordinate to metal centers in several ways. Deprotonation of one of the N-H protons results in a mono-anionic ligand. This anionic ligand can then coordinate to a metal ion in a monodentate fashion, typically through the sulfur atom. conicet.gov.ar

Alternatively, the deprotonated ligand can act as a bidentate ligand, coordinating through both the sulfur and one of the nitrogen atoms to form a chelate ring. conicet.gov.ar This bidentate coordination is often observed in complexes with transition metals. The disappearance of N-H proton signals in the NMR spectra of the complexes suggests the coordination of the thiourea derivative to the metal center through both the sulfur and nitrogen atoms after the removal of a proton from the thiourea moiety.

Furthermore, the sulfur atom of the thiourea ligand can bridge two metal centers, leading to the formation of polynuclear or dimeric complexes. conicet.gov.ar This bridging coordination mode adds to the structural diversity of metal complexes with this ligand.

Synthesis and Characterization of Metal Complexes with this compound

The versatile coordination behavior of this compound has been exploited to synthesize a range of metal complexes, particularly with palladium(II) and platinum(II).

Palladium(II) and Platinum(II) Complexes

Complexes of palladium(II) and platinum(II) with this compound have been synthesized and characterized. researchgate.netvipslib.com The synthesis of these complexes often involves the reaction of a salt of the respective metal, such as K₂PdCl₄ or K₂PtCl₄, with the ligand in a suitable solvent. ajol.info For instance, a complex with the formula [Pd(CyphS)₂] was synthesized by reacting an aqueous solution of Na₂PdCl₄ with the ligand. researchgate.net Similarly, the corresponding platinum(II) complex, [Pt(CyphS)₂], has also been prepared. researchgate.net

Mixed-Ligand Complexes with Diamines (e.g., 2,2'-Bipyridyl, 1,10-Phenanthroline)

To further explore the coordination chemistry of this compound, mixed-ligand complexes have been synthesized by incorporating secondary ligands like diamines. A series of mixed-ligand complexes of Pd(II) and Pt(II) with this compound and diamine ligands such as 2,2'-bipyridyl (Bipy) and 1,10-phenanthroline (B135089) (Phen) have been prepared and characterized. researchgate.netvipslib.com The synthesis of these mixed-ligand complexes typically involves the addition of the diamine ligand to a solution containing the pre-formed metal-thiourea complex. researchgate.net Examples of such complexes include [Pd(CyphS)(Bipy)], [Pt(CyphS)(Bipy)], [Pd(CyphS)(Phen)], and [Pt(CyphS)(Phen)]. researchgate.net

Spectroscopic and Conductometric Studies of Metal Complexes

The synthesized complexes have been extensively characterized using various spectroscopic and analytical techniques.

Spectroscopic Studies:

FT-IR Spectroscopy: In the FT-IR spectra of the complexes, the disappearance of the N-H stretching vibration and changes in the C=S stretching frequency compared to the free ligand provide evidence for the coordination of the thiourea ligand to the metal ion through the nitrogen and sulfur atoms. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the complexes in solution. researchgate.net The disappearance of the N-H proton signal in the ¹H NMR spectra of the complexes confirms the deprotonation and coordination of the ligand. researchgate.net Shifts in the signals of the cyclohexyl and phenyl protons, as well as the carbon signals of the thiourea moiety, provide further information about the coordination environment. researchgate.net For instance, in the ¹³C NMR spectra, the chemical shift of the C=S carbon is significantly affected upon coordination. researchgate.net

Conductometric Studies:

Molar conductivity measurements are used to determine the electrolytic nature of the complexes. researchgate.net For the synthesized palladium(II) and platinum(II) complexes of this compound, including the mixed-ligand complexes, the molar conductivity values in DMSO were found to be low, indicating their non-electrolytic nature. researchgate.net This suggests that the counter-ions are not present as free ions in the solution and are likely part of the coordination sphere or that the complexes are neutral.

Interactive Data Table of Synthesized Complexes

| Compound | Formula | Color | M.p. (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |

| This compound (CyphSH) | C₁₃H₁₈N₂S | White | 142-144 | 2.00 |

| [Pd(CyphS)₂] | C₂₆H₃₄N₄S₂Pd | Brown | 188-190 | 14.77 |

| [Pt(CyphS)₂] | C₂₆H₃₄N₄S₂Pt | Yellow | 210-212 | 18.90 |

| [Pd(CyphS)(Bipy)] | C₂₃H₂₅N₄SPd | Orange | 145-148 | 14.50 |

| [Pt(CyphS)(Bipy)] | C₂₃H₂₅N₄SPt | Yellow | 165-167 | 17.60 |

| [Pd(CyphS)(Phen)] | C₂₅H₂₅N₄SPd | Red | 148-150 | 14.04 |

| [Pt(CyphS)(Phen)] | C₂₅H₂₅N₄SPt | Yellow | 95-97 | 8.63 |

Data sourced from a 2025 study by Khalaf et al. researchgate.net

Structural Aspects of this compound Metal Complexes

The three-dimensional architecture of metal complexes is fundamental to understanding their chemical and physical properties. For complexes incorporating this compound, structural analysis reveals intricate details about their coordination sphere, the conformational behavior of the ligand, and the non-covalent forces that govern their crystal packing.

Determination of Coordination Geometry

The coordination geometry of metal complexes containing this compound is primarily elucidated through single-crystal X-ray diffraction, supplemented by spectroscopic methods such as FT-IR and NMR, and computational studies like Density Functional Theory (DFT). researchgate.netvipslib.com These complexes often feature metals like palladium(II) and platinum(II), which typically favor a square planar geometry due to their d⁸ electron configuration. researchgate.netresearchgate.net

In many instances, the this compound ligand acts as a bidentate ligand, coordinating to the metal center through both the sulfur and a nitrogen atom following the deprotonation of the N-H group. researchgate.net This results in the formation of a stable chelate ring. For example, in mixed ligand complexes with diamines like 2,2'-bipyridyl (Bipy) or 1,10-phenanthroline (Phen), the thiourea derivative completes the square planar coordination sphere of the Pd(II) or Pt(II) ion. researchgate.netvipslib.combohrium.com Molar conductivity measurements of such complexes in DMSO often show low values, indicating their non-electrolytic nature and confirming that the ligands are covalently bound to the metal center. researchgate.net

The coordination mode can be confirmed by spectroscopic data. In ¹H NMR spectra, the disappearance of the N-H proton signal upon complexation is indicative of deprotonation and coordination through the nitrogen atom. researchgate.net In FT-IR spectra, shifts in the vibrational frequencies of the C=S and C-N groups also provide evidence of coordination through the sulfur and nitrogen atoms.

Table 1: Coordination Details in Selected this compound Complexes

| Metal Ion | Co-ligand | Proposed Geometry | Coordination Mode | Supporting Evidence |

|---|---|---|---|---|

| Pd(II) | 2,2'-Bipyridyl | Square Planar | Bidentate (S, N) | NMR, FT-IR, Molar Conductivity researchgate.netresearchgate.net |

| Pt(II) | 1,10-Phenanthroline | Square Planar | Bidentate (S, N) | NMR, FT-IR, Molar Conductivity researchgate.netresearchgate.net |

Influence of Ligand Conformation on Complex Structure

The crystal structure of the free, uncoordinated this compound ligand shows a specific conformation where the phenyl group is anti and the cyclohexyl group is syn relative to the C=S double bond. grafiati.comgrafiati.com The dihedral angle between the thiourea (N-C(=S)-N) plane and the phenyl ring is approximately 67.8°. grafiati.comgrafiati.com The cyclohexane (B81311) ring typically adopts a stable chair conformation. ajol.info

Upon coordination to a metal center, the ligand's conformation can be constrained. The formation of a chelate ring with the metal ion locks the thiourea backbone into a more rigid arrangement. The orientation of the bulky cyclohexyl and phenyl groups is a critical factor that influences the crystal packing of the entire complex, affecting steric hindrance around the metal center and influencing how individual complex molecules arrange themselves in the solid state. In some related aroylthiourea complexes, the geometry of the thiourea moiety is stabilized by intramolecular hydrogen bonds, which can lead to a pseudo-planar ring structure. iucr.org This conformational rigidity is crucial for the predictable assembly of supramolecular structures.

Supramolecular Interactions within Metal Complex Crystals

The crystal structures of this compound and its metal complexes are stabilized by a network of supramolecular interactions. vipslib.com These non-covalent interactions, including hydrogen bonds and π-interactions, are pivotal in assembling the individual molecules into well-defined one-, two-, or three-dimensional architectures. Hirshfeld surface analysis is a powerful tool used to explore and quantify these interatomic contacts within the crystal. researchgate.netvipslib.com

In the crystal structure of the free ligand, the most prominent interaction is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. grafiati.comgrafiati.com These dimers can then be further linked into layers by other hydrogen bonding interactions. grafiati.comgrafiati.com

Table 2: Common Supramolecular Interactions in this compound and its Complexes

| Interaction Type | Description | Consequence on Crystal Structure | Reference |

|---|---|---|---|

| N-H···S Hydrogen Bond | Interaction between the N-H group of one molecule and the sulfur atom of a neighboring molecule. | Formation of centrosymmetric dimers. grafiati.comgrafiati.com | grafiati.comgrafiati.com |

| N-H···O Hydrogen Bond | Observed in related aroylthiourea complexes, linking molecules into chains. iucr.org | Formation of one-dimensional chains. iucr.org | iucr.org |

| C-H···π Interactions | Interaction between C-H bonds (from cyclohexyl or phenyl groups) and the π-system of a phenyl ring. | Stabilization of crystal packing. researchgate.net | researchgate.net |

These weak interactions collectively dictate the final crystal packing, influencing the material's properties. The study of these supramolecular assemblies is essential for crystal engineering and the rational design of new materials with specific structural motifs. rsc.org

Biological and Pharmacological Investigations of 1 Cyclohexyl 3 Phenylthiourea Derivatives

Antimicrobial Efficacy

The antimicrobial potential of 1-Cyclohexyl-3-phenylthiourea derivatives has been demonstrated against a spectrum of pathogenic microorganisms, including both bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Substituted thiourea (B124793) derivatives have shown promising antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. For instance, certain thiourea derivatives have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). One such derivative, designated as TD4, exhibited a potent minimum inhibitory concentration (MIC) of 2 µg/mL against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.gov This particular compound was also found to be effective against other Gram-positive bacteria like Staphylococcus epidermidis and Enterococcus faecalis, with MIC values ranging from 2 to 16 µg/mL. nih.gov

The activity of these derivatives extends to other Gram-positive bacteria such as Bacillus cereus. While specific data on this compound derivatives against Bacillus cereus is part of broader screenings, the general class of thioureas has shown efficacy. researchgate.net

Against Gram-negative pathogens, the results have been more varied. Some derivatives have displayed moderate activity against Escherichia coli. nih.gov For example, phenyl isothiocyanate (PITC), a related compound, has a high MIC of 1000 µg/mL against E. coli. nih.govresearchgate.net However, other synthesized thiourea derivatives have shown more promising, albeit moderate, effects. nih.gov

Similarly, the activity against Pseudomonas aeruginosa has been explored. nih.govnih.govmdpi.commdpi.com While some derivatives show weak to moderate activity, others have demonstrated significant potential. nih.govresearchgate.net The antibacterial efficacy of thiourea derivatives has also been evaluated against Klebsiella pneumoniae. researchgate.netnih.govmdpi.comnih.govfrontiersin.org Certain novel pyridazinone scaffolds derived from thiourea-related compounds have shown considerable activity against this pathogen. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative | Bacterium | Activity Measurement | Result |

|---|---|---|---|

| TD4 | Staphylococcus aureus (MSSA & MRSA) | MIC | 2 µg/mL nih.gov |

| TD4 | Staphylococcus epidermidis | MIC | 2-16 µg/mL nih.gov |

| TD4 | Enterococcus faecalis | MIC | 2-16 µg/mL nih.gov |

| 1-(4-chlorophenyl)-3-cyclohexylthiourea | Pseudomonas aeruginosa | Inhibition Zone | High activity nih.gov |

| Phenyl isothiocyanate (PITC) | Escherichia coli | MIC | 1000 µg/mL nih.govresearchgate.net |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | E. coli | Inhibition Zone | Moderate activity nih.gov |

| Pyridazinone derivative | Klebsiella pneumoniae | MIC | 8-16 µg/mL researchgate.net |

Antifungal Activity

The antifungal properties of this compound derivatives have also been a key area of investigation. Studies have shown that these compounds can be effective against various fungal pathogens. nih.govnih.govfrontiersin.orgresearchgate.netsemanticscholar.org For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated significant antifungal activity against nosocomial strains of Candida auris. nih.govnih.gov One ortho-methylated derivative, in particular, showed a notable inhibitory effect on the growth of C. auris biofilms and microbial adherence. nih.govnih.gov The antifungal action is influenced by structural modifications, such as the position of methyl groups on the aromatic ring. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical aspect of their development as therapeutic agents. The presence and position of different substituents on the phenyl and cyclohexyl rings can significantly influence their potency. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been observed to modulate antibacterial and antifungal effects.

Antineoplastic and Cytotoxic Potential

Beyond their antimicrobial effects, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have revealed significant cytotoxic activity against various cancer cell lines.

Studies on Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of these derivatives on a range of human cancer cell lines. For example, halogenated bis-phenylthiourea derivatives have shown efficacy against solid tumors such as colon cancer (SW480, SW620) and prostate cancer (PC3), as well as hematological malignancies like chronic myelogenous leukemia (K-562). researchgate.net Some of these compounds exhibited greater potency than the established anticancer drug cisplatin. researchgate.net

Furthermore, certain 3-(trifluoromethyl)phenylthiourea analogs have been found to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells, and leukemia K-562 cell lines, with IC50 values often in the low micromolar range (≤ 10 µM). nih.gov These derivatives also displayed favorable selectivity over normal human keratinocytes (HaCaT). nih.gov The cytotoxic activity of synthetic 1,3-thiazole incorporated phthalimide derivatives, which share structural similarities, has been evaluated against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines, with some compounds showing potent activity with sub-micromolar IC50 values. nih.gov

Table 2: Cytotoxic Activity of Selected this compound Derivatives and Related Compounds on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| 3,4-dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 μM nih.gov |

| 4-(trifluoromethyl)phenylthiourea | PC3 (Prostate Cancer) | 6.9 ± 1.64 μM nih.gov |

| 3-chloro-4-fluorophenylthiourea | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 μM nih.gov |

| Thiazole (B1198619) Phthalimide Derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 µM nih.gov |

| Thiazole Phthalimide Derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 µM nih.gov |

| Thiazole Phthalimide Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 µM nih.gov |

Mechanistic Insights into Antitumor Effects

The antitumor effects of this compound derivatives appear to be mediated through several cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov Studies have shown that potent thiourea derivatives can act as strong activators of early and late apoptosis. researchgate.netnih.gov This pro-apoptotic effect is further evidenced by a significant increase in the activation of caspases, such as caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. researchgate.net

Cell cycle analysis has revealed that some of these derivatives can cause an increase in the number of cancer cells in the sub-G1 and/or G0/G1 phases, and in some cases, induce cell cycle arrest at the G2 phase. researchgate.net Another observed mechanism is the inhibition of interleukin-6 (IL-6) secretion from cancer cells. researchgate.netnih.gov IL-6 is a cytokine known to be involved in inflammation and cancer progression. Furthermore, some apoptosis-inducing thioureas have been found to increase the production of reactive oxygen species (ROS) in tumor cells, which can contribute to their anticancer properties by inducing cellular damage. researchgate.net

Enzymatic Inhibition Studies

The ability of this compound derivatives to interact with and inhibit specific enzymes is a key area of investigation for their development as therapeutic agents.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov While AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, BChE also plays a role in acetylcholine metabolism, particularly when AChE activity is compromised. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.com

Thiourea derivatives have demonstrated notable inhibitory activity against both AChE and BChE. For instance, a series of 1–butanoyl–3–arylthiourea derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. Among the tested compounds, some were identified as potent inhibitors of AChE, while others showed significant activity against BChE. Specifically, compound 3b was a potent AChE inhibitor with an IC50 value of 8.92 ± 1.03 μM, and compound 3e was a potent BuChE inhibitor with an IC50 value of 6.96 ± 0.961 μM. researchgate.net

Another study on unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, reported IC50 values of 50 µg/mL against AChE and 60 µg/mL against BChE for this specific compound. researchgate.net Furthermore, a range of thiourea and thiazolidinone compounds showed varied inhibitory effects on both enzymes, with IC50 values against AChE ranging from 33.27 to 93.85 nM and against BChE from 105.9 to 412.5 nM. mdpi.com These findings underscore the potential of the thiourea scaffold in designing potent and selective cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by Thiourea Derivatives

| Compound Class | Target Enzyme | IC50 Values |

|---|---|---|

| 1–butanoyl–3–arylthiourea derivatives | AChE | 8.92 ± 1.03 μM (for compound 3b) |

| BuChE | 6.96 ± 0.961 μM (for compound 3e) | |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL |

| BuChE | 60 µg/mL | |

| Thiazolidinone-thiourea compounds | AChE | 33.27–93.85 nM |

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support their rapid proliferation. nih.govmdpi.com This makes PHGDH an attractive target for the development of novel anti-cancer therapies. mdpi.com

Research has identified thiourea-containing molecules as potential inhibitors of PHGDH. Through high-throughput screening of a large compound library, a piperazine-1-thiourea scaffold was identified as a hit for PHGDH inhibition. nih.govmit.edu Subsequent medicinal chemistry efforts led to the development of more potent inhibitors, demonstrating that the thiourea moiety is a viable starting point for designing PHGDH inhibitors. nih.gov The inhibition of PHGDH by these compounds can disrupt the metabolic processes that cancer cells rely on for growth and survival. mdpi.com

Molecular Docking and Binding Affinity Analysis for Enzyme Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lupinepublishers.com This method is instrumental in understanding the binding modes of inhibitors within the active sites of enzymes and in designing more potent molecules. lupinepublishers.com

For cholinesterase inhibitors, molecular docking studies have elucidated the interactions between thiourea derivatives and the active sites of AChE and BChE. For example, docking studies of 1–butanoyl–3–arylthiourea derivatives revealed that potent inhibitors bind to key amino acid residues in the active sites of these enzymes. Compound 3b was shown to interact with Trp86 and Tyr337 in AChE, while compound 3e interacted with Trp82 and His438 in BChE. researchgate.net Similarly, docking studies of 1-(3-chlorophenyl)-3-cyclohexylthiourea showed a binding score of -10.01 kJ/mol for AChE and -8.04 kJ/mol for BChE. researchgate.net These computational insights are valuable for the structure-based design of new and more effective cholinesterase inhibitors.

Molecular docking has also been employed to identify and optimize PHGDH inhibitors. By understanding how piperazine-1-thiourea derivatives bind to the enzyme's active site, researchers can rationally design modifications to improve potency and selectivity. nih.gov

Diverse Bioactivities and Therapeutic Applications

Beyond enzymatic inhibition, derivatives of this compound exhibit a range of other biological activities that suggest broader therapeutic potential.

Antioxidant Properties and Free Radical Scavenging

Thiourea and its derivatives are recognized for their antioxidant properties, acting as scavengers of reactive oxygen species. mdpi.com The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. hueuni.edu.vnmdpi.com In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a change in color, which can be quantified spectrophotometrically. hueuni.edu.vnmdpi.com

Several studies have demonstrated the free radical scavenging ability of various thiourea derivatives. For instance, N-phenylthiourea has been experimentally studied for its antioxidant performance, with a measured IC50 value of 4.82 x 10⁻⁴ M in a DPPH assay. researchgate.net Another study on 1-phenyl-3-(2-pyridyl)-2-thiourea reported IC50 values of 1.3 × 10⁻³ M against DPPH radicals. hueuni.edu.vn A newly synthesized derivative, 1,3-bis(3,4-dichlorophenyl) thiourea, showed strong antioxidant activity with a DPPH assay value of 45 µg/mL. mdpi.com The antioxidant properties of these compounds are attributed to the presence of N-H bonds that can readily donate a hydrogen atom to neutralize free radicals. hueuni.edu.vn

Table 2: DPPH Radical Scavenging Activity of Phenylthiourea (B91264) Derivatives

| Compound | IC50 Value |

|---|---|

| N-phenylthiourea | 4.82 x 10⁻⁴ M |

| 1-phenyl-3-(2-pyridyl)-2-thiourea | 1.3 × 10⁻³ M |

Antiviral Activities

Derivatives of N,N'-diphenylthiourea have been investigated for their antiviral properties, particularly against picornaviruses, a family of viruses that includes enteroviruses and rhinoviruses. nih.govnih.gov Structure-activity relationship studies have identified key structural features essential for their antiviral effect. nih.gov

These essential features include:

An intact -NHC(=S)NH- group. nih.gov

The presence of a substituent like an -OH or -NH2 group on one of the phenyl rings. nih.gov

A specific distance (6.68-6.75 Å) between these substituents and the sulfur atom. nih.gov

A trans conformation of the -C(=S)NH- group attached to the substituted phenyl ring. nih.gov

One notable derivative, N-phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23), was found to inhibit poliovirus production by over 99%. nih.gov This compound was also shown to significantly reduce the synthesis of viral RNA in cells infected with encephalomyocarditis (EMC) virus. nih.gov These findings highlight the potential of diphenylthiourea derivatives as a scaffold for the development of new antiviral agents. nih.gov

Analgesic and Anti-inflammatory Properties

Direct studies on the analgesic and anti-inflammatory properties of this compound are not prominently documented in the reviewed scientific literature. However, research on structurally related compounds offers some insights. For instance, a series of novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea (B33335) derivatives were synthesized and evaluated for their anti-nociceptive activity. One compound from this series demonstrated promising results in acetic acid-, formalin-, and glutamate-induced pain models in mice nih.gov.

Furthermore, studies on cyclohexyl-N-acylhydrazone derivatives, which share the cyclohexyl moiety, have shown significant anti-inflammatory and analgesic activities. In one study, the replacement of a 1,3-benzodioxole system with a cyclohexyl subunit led to an improvement in these properties mdpi.com. While these findings are for structurally different molecules, they highlight the potential of the cyclohexyl group in compounds designed for pain and inflammation management. Research on other thiourea derivatives has also indicated mild to moderate analgesic and anti-inflammatory activities nih.gov.

Anticonvulsant and Antihypertensive Research

Specific research on the anticonvulsant and antihypertensive properties of this compound is limited. However, studies on analogous structures provide some relevant data.

In the realm of anticonvulsant research, a series of (1-(benzyl (aryl) amino) cyclohexyl) methyl esters were synthesized and screened for their anticonvulsant profile. One of the compounds in this series was found to be a potent anticonvulsant in the subcutaneous pentylenetetrazole (scPTZ) screening test researchgate.net. Another study on pyrrolidine-2,5-dione derivatives identified compounds with broad-spectrum anticonvulsant properties in various animal seizure models, including the maximal electroshock (MES) test and the scPTZ test nih.gov.

Regarding antihypertensive research, no direct studies on this compound were identified.

Antituberculosis and Antimalarial Investigations

Investigations into the antituberculosis and antimalarial potential of this compound and its close derivatives have yielded some pertinent findings.

A study exploring phenylthiourea derivatives for activity against intracellular Mycobacterium tuberculosis identified several potent compounds. However, a derivative featuring a cyclohexyl group (compound 9) showed a loss of intracellular activity, with an IC50 greater than 100 μM nih.gov. In contrast, a separate study on a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives reported significant antimycobacterial activity against the M.tuberculosis H37 RV strain. One compound, in particular, exhibited excellent activity at a concentration of 1.6µg/ml researchgate.net. Another study on 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea derivatives also identified a potent compound against both sensitive and resistant strains of M. tuberculosis researchgate.net.

Specific antimalarial investigations on this compound were not found in the reviewed literature.

| Compound Class/Derivative | Organism | Activity | Reference |

| Phenylthiourea with cyclohexyl group | Mycobacterium tuberculosis | Loss of intracellular activity (IC50 > 100 μM) | nih.gov |

| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivative | M.tuberculosis H37 RV | Excellent activity at 1.6µg/ml | researchgate.net |

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | M. tuberculosis H37Rv and INH-resistant M. tuberculosis | Potent activity | researchgate.net |

Potential as Herbicides and Rodenticides

There is a lack of specific scientific studies investigating the potential of this compound or its direct derivatives as herbicides or rodenticides in the reviewed literature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. DFT calculations for thiourea (B124793) derivatives provide a foundational understanding of their behavior at a molecular level. While specific studies focusing exclusively on 1-Cyclohexyl-3-phenylthiourea are not extensively detailed in the available literature, the principles and findings from related thiourea compounds offer a strong comparative framework. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and compute various electronic parameters. mdpi.comnih.govconicet.gov.ar

Electronic Structure Elucidation

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations are utilized to determine the optimized molecular geometry, bond lengths, and bond angles, which are crucial for understanding the molecule's stability and conformation. mdpi.comnih.gov For thiourea derivatives, the planarity of the thiourea moiety and the dihedral angles between this plane and the attached ring systems (cyclohexyl and phenyl) are of particular interest. researchgate.net

In related phenylthiourea (B91264) compounds, it has been observed that the electronic properties are influenced by the nature of the substituents. researchgate.net The delocalization of π-electrons across the molecule, particularly involving the phenyl ring and the thiourea backbone, plays a significant role in stabilizing the structure. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, helps in understanding these delocalization effects and charge transfer interactions within the molecule. conicet.gov.ar

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comwuxiapptec.com The energy and distribution of these orbitals are critical in determining how the molecule interacts with other chemical species.

The energy of the HOMO is associated with the molecule's ionization potential (electron-donating ability), whereas the LUMO energy relates to its electron affinity (electron-accepting ability). ajchem-a.com The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attacks, respectively. For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating their nucleophilic character, while the LUMO may be distributed over the phenyl ring. researchgate.net

Prediction of Chemical Reactivity and Stability

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter derived from FMO analysis that provides insights into the chemical reactivity and stability of a molecule. wuxiapptec.comajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small energy gap suggests that the molecule is more reactive. wuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comajchem-a.com These descriptors, summarized in the table below, provide a quantitative basis for comparing the reactivity of different molecules. chemrxiv.orgresearchgate.net

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This table presents the fundamental global reactivity descriptors calculated from HOMO and LUMO energies as per DFT principles.

Intermolecular Interaction Energy Calculations

In the solid state, molecules are held together by a network of non-covalent interactions. Understanding these interactions is essential for explaining the crystal packing, stability, and physical properties of a material.

Quantitative Assessment of Supramolecular Interactions

The crystal structure of thiourea derivatives is often stabilized by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com Hydrogen bonds, particularly of the N-H···S and N-H···O (if applicable) types, are often dominant in directing the molecular assembly in the crystal lattice of related urea (B33335) and thiourea compounds. researchgate.netsemanticscholar.org

Energy Frameworks in Crystal Lattices

To further quantify the strength and directionality of intermolecular interactions, energy framework calculations can be performed. This method involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. The resulting energies are then used to construct a visual framework where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction.

These frameworks provide a clear and intuitive picture of the supramolecular architecture, highlighting the dominant packing motifs and the anisotropy of the intermolecular interactions. The total interaction energy can be deconstructed into its electrostatic, polarization, dispersion, and repulsion components to provide a deeper understanding of the nature of the forces holding the crystal together. This analysis is crucial for rationalizing the mechanical and thermal properties of the crystalline material.

Molecular Dynamics and Docking Simulations

Theoretical and computational methods, particularly molecular dynamics (MD) and docking simulations, are powerful tools for elucidating the behavior of ligands within biological systems. For thiourea derivatives, including this compound, these simulations provide critical insights into their interactions with protein targets at an atomic level.

Ligand-Protein Interactions and Binding Modes

Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand to its molecular target. For thiourea derivatives, these simulations have been used to understand their interactions with a variety of protein receptors.

In studies of phenylthiourea (PTU), a core component of this compound, X-ray crystallography and molecular docking have revealed its binding mode within human tyrosinase-related protein 1 (TYRP1). nih.govnih.govmdpi.com Unlike other inhibitors that interact with the metal ions in the active site, PTU does not directly coordinate with the zinc ions. nih.govmdpi.com Instead, its aromatic ring is oriented outwards from the active site, effectively blocking substrate access. nih.govnih.govresearchgate.net The binding is stabilized primarily by hydrophobic interactions. researchgate.netrug.nl This unique binding mode is attributed to the absence of polar oxygen substituents that are present in other inhibitors, which typically interact with water molecules within the active site. nih.govresearchgate.net

Docking studies on other thiourea derivatives have shown similar principles, where the thiourea moiety and its substituents form key interactions. For instance, docking of various N-(phenylcarbamothioyl)benzamide derivatives into the checkpoint kinase 1 receptor showed favorable binding scores, suggesting stable interactions. jppres.com Similarly, molecular docking of naproxen-based thiourea derivatives with protein kinases involved in multidrug resistance, such as EGFR and VEGFR1, helped identify the most promising inhibitors based on their binding poses and interactions. researchgate.net In another study, docking of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives into the human adenosine (B11128) A2A receptor revealed that these compounds bind in a similar manner to the native co-crystallized ligand. nih.gov

These studies collectively indicate that the binding of thiourea derivatives is often governed by a combination of hydrogen bonds formed by the thiourea group and hydrophobic interactions from the aromatic and aliphatic substituents, such as the phenyl and cyclohexyl groups in this compound.

| Thiourea Derivative Class | Target Protein | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|

| Phenylthiourea (PTU) | Human Tyrosinase-Related Protein 1 (TYRP1) | Hydrophobic interactions, blocking substrate access without direct metal coordination. | nih.govnih.govresearchgate.netrug.nl |

| N-(phenylcarbamothioyl)benzamide derivatives | Checkpoint Kinase 1 (CHK1) | Favorable binding scores indicating stable complex formation. | jppres.com |

| Naproxen-thiourea derivatives | Protein Kinases (AKT2, mTOR, EGFR, VEGFR1) | Binding to active sites, with specific derivatives showing high potential for inhibition. | researchgate.net |

| 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) thiourea derivatives | Human Adenosine A2A Receptor (AA2AR) | Docking in a similar binding mode to the native ligand. | nih.gov |

| (Thio)urea derivatives | Escherichia coli β-glucuronidase (EcGUS) | Interactions with residues Asp 163, Tyr 472, and Glu 504. | nih.gov |

Conformational Dynamics in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes that occur when a ligand binds to a protein. These simulations can reveal the stability of the ligand-protein complex over time and highlight the flexibility of both the ligand and the protein's active site.